molecular formula C19H22N2O B253423 3-Pivaloylamino-9-ethyl-9H-carbazole

3-Pivaloylamino-9-ethyl-9H-carbazole

Cat. No.: B253423
M. Wt: 294.4 g/mol
InChI Key: NQCAWWLKVMBESF-UHFFFAOYSA-N
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Description

3-Pivaloylamino-9-ethyl-9H-carbazole is a carbazole derivative featuring a pivaloylamino (-NHCOC(CH₃)₃) substituent at the 3-position and an ethyl group at the 9-position of the carbazole core. Carbazoles are nitrogen-containing heterocyclic compounds valued for their electronic properties, thermal stability, and versatility in functionalization. The introduction of the pivaloylamino group enhances steric bulk and may improve solubility in nonpolar solvents, while the ethyl group at the 9-position is a common modification to modulate electronic effects and crystallinity .

Synthetic routes to such derivatives often involve alkylation of the carbazole nitrogen followed by substitution at the 3-position. For example, alkylation of carbazole with ethylating agents (e.g., ethyl bromide) under phase-transfer conditions (using tetrabutylammonium bromide as a catalyst) is a standard method . Subsequent acylation with pivaloyl chloride introduces the pivaloylamino group. This compound is of interest in materials science, particularly in organic electronics, where carbazole derivatives are employed as hole-transport materials, emitters, or hosts in organic light-emitting diodes (OLEDs) .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C19H22N2O/c1-5-21-16-9-7-6-8-14(16)15-12-13(10-11-17(15)21)20-18(22)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,22)

InChI Key

NQCAWWLKVMBESF-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 3-Pivaloylamino-9-ethyl-9H-carbazole with structurally related carbazole derivatives, highlighting substituent effects on key properties:

Compound Name Substituents (Position) Key Properties Applications Reference ID
This compound Pivaloylamino (3), Ethyl (9) High steric bulk, moderate solubility in organic solvents, deep-blue emission? OLEDs, photovoltaics
9-Propyl-9H-carbazole Propyl (9) Low polarity, no known hazards, limited electronic modulation Intermediate in synthesis
9-p-Tolyl-9H-carbazole-3-carbonitrile Tolyl (9), Nitrile (3) Electron-withdrawing nitrile enhances charge transport, crystalline packing Semiconductor materials
9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole Imidazolyl (3,6), Ethyl (9) Strong hydrogen-bonding capacity, biological activity potential Pharmaceuticals, coordination chemistry
6,6′-Bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole Phenylethynyl (6,6′), Ethyl (9) Extended conjugation, red-shifted emission, aggregation-dependent luminescence Deep-blue OLED emitters
9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole Biphenyl (9), Bromo (3) Bromine enables cross-coupling, biphenyl enhances rigidity and π-stacking Organic synthesis intermediates
9-Ethyl-3,6-di-4-pyridinyl-9H-carbazole Pyridinyl (3,6), Ethyl (9) Chelating pyridinyl groups, metal coordination potential Catalysis, metal-organic frameworks

Key Insights from Comparative Analysis

  • Steric and Solubility Effects: The pivaloylamino group in the target compound introduces significant steric hindrance, which can reduce crystallinity and improve solubility compared to smaller substituents like propyl or nitrile .
  • Electronic Modulation : Electron-withdrawing groups (e.g., nitrile , bromo ) lower the highest occupied molecular orbital (HOMO) energy, enhancing charge transport in semiconductors. In contrast, electron-donating groups (e.g., ethyl, imidazolyl ) may improve hole-transport capabilities.
  • Emission Properties : Derivatives with extended π-systems (e.g., phenylethynyl , biphenyl ) exhibit red-shifted emission, while alkyl chain length (e.g., ethyl vs. hexyl in bicarbazoles) influences solid-state emission via packing effects .
  • Functionalization Potential: Bromo and imidazolyl substituents enable further derivatization (e.g., cross-coupling, coordination chemistry), whereas the pivaloylamino group’s stability makes it less reactive post-synthesis.

Materials Science

  • OLED Performance: Derivatives like 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole achieve deep-blue emission (λmax ≈ 428 nm) with Commission Internationale de l’Éclairage (CIE) coordinates suitable for displays . The pivaloylamino derivative’s emission profile remains unexplored but could offer similar benefits with enhanced solubility.
  • Thermal Stability : Carbazoles with rigid substituents (e.g., biphenyl , pyridinyl ) exhibit high thermal decomposition temperatures (>300°C), critical for device longevity.

Pharmaceutical Potential

  • Imidazolyl-substituted carbazoles show promise in antimicrobial and anticancer research due to their hydrogen-bonding and π-stacking capabilities .

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